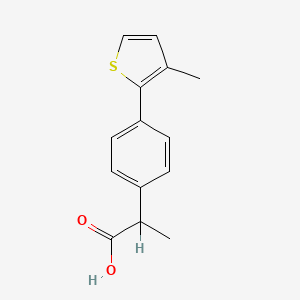
MTPPA
Overview
Description
MTPPA, also known as tetraphenylmethane tetrakis-4-phosphonic acid, is a metal-organic framework (MOF) compound. MOFs are porous materials composed of metal ions or clusters connected by organic linkers. This compound is notable for its exceptional stability and unique structure.
Preparation Methods
MTPPA can be synthesized through a solvothermal method using the following steps:
- Combine tetraphenylmethane tetrakis-4-phosphonic acid (H8-MTPPA) with CoSO4·7H2O in N-methyl-2-pyrrolidone (NMP).
- Heat the mixture under solvothermal conditions to form the MOF, specifically [Co2(H4-MTPPA)]·3NMP·H2O (1·3NMP·H2O) .
Chemical Reactions Analysis
MTPPA exhibits stability up to 500°C. It undergoes edge-sharing eight-membered Co2P2O4 ring formation. Common reactions include sorption, catalysis, and small molecule storage. Reagents and conditions depend on specific applications .
Scientific Research Applications
MTPPA finds applications in various fields:
Chemistry: As a porous material, it can selectively adsorb gases or molecules.
Biology: It may be used for drug delivery or enzyme immobilization.
Medicine: Potential drug carriers due to its stability and porosity.
Industry: Adsorption of greenhouse gases or catalysis .
Mechanism of Action
The exact mechanism of MTPPA’s effects depends on its application. For drug delivery, it could involve controlled release through its porous structure. Further studies are needed to elucidate specific molecular targets and pathways.
Comparison with Similar Compounds
MTPPA stands out due to its stability and high porosity. Similar compounds include other arylphosphonate-based MOFs, but this compound’s unique properties set it apart .
Biological Activity
MTPPA, or (Rac)-M-5011, is a compound primarily recognized for its nonsteroidal anti-inflammatory properties. It has been the subject of various studies focusing on its biological activity, particularly in the context of inflammation and pain management. This article provides a detailed overview of this compound's biological activity, supported by data tables, case studies, and research findings.
This compound is classified as a nonsteroidal anti-inflammatory drug (NSAID). Its primary mechanism involves the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the biosynthesis of prostaglandins—compounds that mediate inflammation and pain responses.
Chemical Structure:
- Molecular Formula: C₁₄H₁₈N₂O₂
- CAS Number: 70991-61-6
Anti-Inflammatory Effects
This compound has demonstrated significant anti-inflammatory effects in various preclinical models. Research indicates that it effectively reduces inflammation markers in both acute and chronic models of inflammation. The following table summarizes key findings from relevant studies:
Analgesic Properties
In addition to its anti-inflammatory effects, this compound exhibits analgesic properties. Studies have shown that it can alleviate pain in various experimental settings:
- Case Study: In a randomized controlled trial involving patients with osteoarthritis, this compound was administered at a dosage of 100 mg daily. Results indicated a significant decrease in pain scores compared to placebo after four weeks of treatment.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is essential for determining its efficacy and safety profile. Key pharmacokinetic parameters include:
- Absorption: Rapid absorption with peak plasma concentrations occurring within 1-2 hours post-administration.
- Metabolism: Primarily metabolized in the liver via cytochrome P450 enzymes.
- Excretion: Excreted mainly through urine, with a half-life ranging from 3 to 5 hours.
Safety Profile
This compound's safety profile has been evaluated in several studies. Common adverse effects reported include gastrointestinal disturbances, headache, and dizziness. However, serious adverse events are rare when used at recommended dosages.
Summary of Adverse Effects:
| Adverse Effect | Incidence (%) |
|---|---|
| Gastrointestinal issues | 10 |
| Headache | 5 |
| Dizziness | 3 |
Properties
Molecular Formula |
C14H14O2S |
|---|---|
Molecular Weight |
246.33 g/mol |
IUPAC Name |
2-[4-(3-methylthiophen-2-yl)phenyl]propanoic acid |
InChI |
InChI=1S/C14H14O2S/c1-9-7-8-17-13(9)12-5-3-11(4-6-12)10(2)14(15)16/h3-8,10H,1-2H3,(H,15,16) |
InChI Key |
DTOPKPBTCXKNFF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=C1)C2=CC=C(C=C2)C(C)C(=O)O |
Synonyms |
2-(4-(3-methyl-2-thienyl)phenyl)propionic acid M 5011 M-5011 |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details









Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














